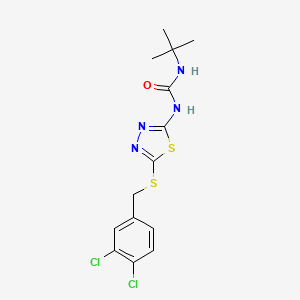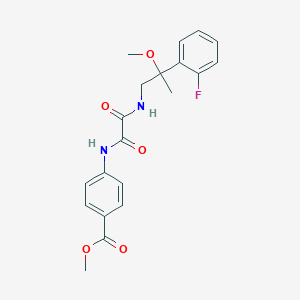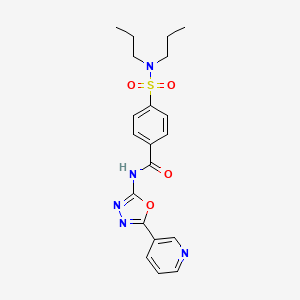![molecular formula C25H32N4O6S B2699878 4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-48-3](/img/structure/B2699878.png)
4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The 3,5-dimethoxyphenyl group is also found in several natural products and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide and oxadiazole rings, and the introduction of the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups may influence its lipophilicity and thus its behavior in biological systems .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The benzamide and oxadiazole moieties could potentially undergo a variety of reactions. For example, amides can react with acids or bases, and oxadiazoles can participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and oxadiazole rings could increase its melting point and boiling point, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups could affect its solubility .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has provided insights into their crystal structure and biological activities. These studies have highlighted the compounds' potent antioxidant and antibacterial properties against pathogens like Staphylococcus aureus. The compounds were characterized by spectral studies and single crystal X-ray diffraction, revealing significant intermolecular hydrogen bonds contributing to their stability and activity (Subbulakshmi et al., 2019).
Anticancer Evaluation
Another segment of research focused on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, designed and synthesized for anticancer activity. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating their potential as therapeutic agents (B. Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
A study on 1,3,4-oxadiazole N-Mannich bases synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines explored their inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against various cancer cell lines. This highlights the compounds' broad-spectrum antibacterial and potent anticancer activities (L. H. Al-Wahaibi et al., 2021).
Polymer Applications
Research on aromatic polyamides containing 1,3,4-oxadiazole units has demonstrated their good thermal stability and solubility, allowing for the creation of thin, flexible films with potential applications in materials science. These polymers exhibited blue fluorescence when containing the 1,3,4-oxadiazole ring, suggesting applications in optoelectronic devices (I. Sava et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6S/c1-5-7-13-29(14-8-6-2)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-15-20(33-3)17-21(16-19)34-4/h9-12,15-17H,5-8,13-14H2,1-4H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOBPACCQCURLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)
